

Spectroscopic Analysis of (S)-1-Bromo-2methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-1-Bromo-2-methylbutane	
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This guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Bromo-2-methylbutane**, a chiral haloalkane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.

Molecular and Physical Properties

(S)-1-Bromo-2-methylbutane is a chiral molecule with the chemical formula C5H11Br.[1][2] It is also known by other names such as (S)-(+)-2-Methylbutyl bromide.

Property	Value
CAS Number	534-00-9[2][3]
Molecular Formula	C5H11Br[1][2]
Molecular Weight	151.04 g/mol [3]
Boiling Point	121-122 °C
Density	1.223 g/mL at 25 °C
Refractive Index	n20/D 1.445
Optical Activity	$[\alpha]21/D +4.5^{\circ}$, c = 5 in chloroform



Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-1-Bromo-2-methylbutane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **(S)-1-Bromo-2-methylbutane** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Multiplet	2H	-CH2Br
~1.75	Multiplet	1H	-CH-
1.35 - 1.5	Multiplet	2H	-CH2-
~0.9	Triplet	3H	-CH2CH3
>0.9	Doublet	3Н	-CH(CH3)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The values presented are approximate based on typical spectra.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.



Chemical Shift (ppm)	Carbon Atom
~40	-CH2Br
~35	-CH-
~25	-CH2-
~20	-CH(CH3)
~10	-CH2CH3

Note: These are approximate chemical shift values.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type
2845 - 2975	C-H stretching
1270 - 1480	C-H bending/deformation
1300 - 1150	-CH2X wag
690 - 515	C-Br stretch

Note: The C-Br stretch is a key characteristic of alkyl halides.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is indicated by two molecular ion peaks of nearly equal intensity (M+ and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7][8]



m/z	lon
150/152	[C5H11Br]+ (Molecular Ion)
71	[C5H11]+
57	[C4H9]+ (Base Peak)
43	[C3H7]+

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **(S)-1-Bromo-2-methylbutane**.

Materials:

- (S)-1-Bromo-2-methylbutane sample
- Deuterated chloroform (CDCl₃)
- Tetramethylsilane (TMS)
- NMR tube
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Bromo-2-methylbutane in about 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- Instrument Setup:



- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl3.
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp and symmetrical peaks.[9]
- 1H NMR Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16), pulse width, and relaxation delay.
 - Acquire the free induction decay (FID) data.
- ¹³C NMR Data Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
 - Set the acquisition parameters, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of (S)-1-Bromo-2-methylbutane.

Materials:



- (S)-1-Bromo-2-methylbutane sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
- Volatile solvent (e.g., dichloromethane) for cleaning.

Procedure (ATR method):

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid (S)-1-Bromo-2-methylbutane directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background.
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue and a volatile solvent.

Procedure (Salt Plate method):

- Sample Preparation: Place a drop of the liquid sample between two salt plates to create a thin film.
- Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Clean the salt plates with a dry, volatile solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **(S)-1-Bromo-2-methylbutane**.

Materials:

• (S)-1-Bromo-2-methylbutane sample



- Mass spectrometer (e.g., with Electron Ionization El source) coupled to a Gas Chromatograph (GC-MS).
- Volatile solvent (e.g., methanol or acetonitrile).

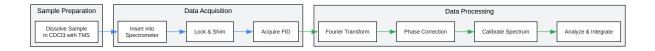
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).[10]
- Instrument Setup:
 - Set the GC parameters (injection volume, column temperature program) to separate the compound of interest.
 - Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
- · Data Acquisition:
 - Inject the sample into the GC-MS system.
 - The compound will be separated by the GC and then introduced into the MS for ionization and analysis.
- Data Analysis:
 - Identify the molecular ion peak (M+) and the M+2 peak, which is characteristic of a bromine-containing compound.
 - Analyze the fragmentation pattern to identify the major fragment ions.

Visualizations

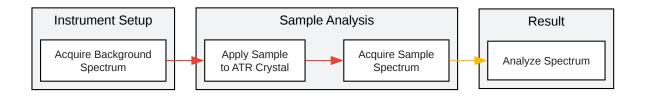
The following diagrams illustrate the experimental workflows for the spectroscopic analyses.





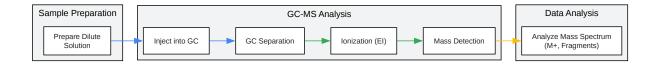
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy (ATR Method).



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Caption: Workflow for Mass Spectrometry (GC-MS).

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- To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-Bromo-2-methylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277395#spectroscopic-data-of-s-1-bromo-2-methylbutane]

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